2-Oxo-2-(2-((4-oxo-4H-chromen-3-yl)methylene)hydrazinyl)-N-(p-tolyl)acetamide
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Overview
Description
2-Oxo-2-(2-((4-oxo-4H-chromen-3-yl)methylene)hydrazinyl)-N-(p-tolyl)acetamide is a synthetic organic compound that belongs to the class of hydrazones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The compound features a chromenyl moiety, which is a common structural motif in many bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(2-((4-oxo-4H-chromen-3-yl)methylene)hydrazinyl)-N-(p-tolyl)acetamide typically involves the condensation of 4-oxo-4H-chromene-3-carbaldehyde with hydrazine derivatives. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The resulting hydrazone is then reacted with p-tolyl acetic acid chloride to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-(2-((4-oxo-4H-chromen-3-yl)methylene)hydrazinyl)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Oxo-2-(2-((4-oxo-4H-chromen-3-yl)methylene)hydrazinyl)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets. The chromenyl moiety may bind to enzymes or receptors, modulating their activity. The hydrazone group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4H-chromene-3-carbaldehyde: A precursor in the synthesis of the compound.
Hydrazones: A class of compounds with similar structural features and biological activities.
N-(p-tolyl)acetamide: A related compound with different functional groups.
Uniqueness
2-Oxo-2-(2-((4-oxo-4H-chromen-3-yl)methylene)hydrazinyl)-N-(p-tolyl)acetamide is unique due to its specific combination of chromenyl and hydrazone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H15N3O4 |
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Molecular Weight |
349.3 g/mol |
IUPAC Name |
N-(4-methylphenyl)-N'-[(E)-(4-oxochromen-3-yl)methylideneamino]oxamide |
InChI |
InChI=1S/C19H15N3O4/c1-12-6-8-14(9-7-12)21-18(24)19(25)22-20-10-13-11-26-16-5-3-2-4-15(16)17(13)23/h2-11H,1H3,(H,21,24)(H,22,25)/b20-10+ |
InChI Key |
NHCINZGVPYVFPO-KEBDBYFISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=COC3=CC=CC=C3C2=O |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=COC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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